1-Cyclobutylazetidin-3-ol
Overview
Description
1-Cyclobutylazetidin-3-ol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It belongs to the class of azetidines, which are four-membered ring compounds containing a nitrogen atom. The compound’s structure features a cyclobutane ring fused to an azetidine ring, with a hydroxyl group attached to the third carbon atom of the azetidine ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of cyclobutylazetidine derivatives, such as 3-(1-Cyclohexyl)azetidinyl methacrylate monomer and its homopolymer, have been explored for their potential in material sciences. These compounds are synthesized through the reaction of the sodium salt of cyclohexylazetidin-3-ol with methacryloyl chloride and polymerized to form homopolymers. The resulting materials are characterized by techniques such as FTIR, NMR spectroscopy, and gel permeation chromatography, revealing their structural integrity, molecular weight, and thermal stability. Such studies indicate the potential of cyclobutylazetidine derivatives in developing new polymeric materials with specific physical and chemical properties (Coşkun et al., 2000).
Biological Activity
Research into the biological activity of cyclobutane derivatives, a structural class related to cyclobutylazetidine, has identified these compounds as novel nonpeptidic agonists of the glucagon-like peptide-1 (GLP-1) receptor. These studies are crucial in the field of medicinal chemistry, where cyclobutane derivatives are synthesized, structurally elucidated, and evaluated for their potency both in vitro and in vivo. The identification of such compounds as potent GLP-1 receptor agonists opens new avenues for the development of treatments for conditions such as diabetes and obesity (Liu et al., 2012).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal effects of cyclobutylazetidine derivatives have been investigated, demonstrating their potential in combating various bacterial and fungal infections. For example, the study on 3-(1-Cyclohexyl)azetidinyl methacrylate monomer and its homopolymer showed significant antibacterial and antifungal activities against a variety of microorganisms. Such findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents (Coşkun et al., 2000).
Properties
IUPAC Name |
1-cyclobutylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQNXJOIGJDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680246 | |
Record name | 1-Cyclobutylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010189-64-6 | |
Record name | 1-Cyclobutylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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